2-(Butylamino)nicotinic acid
Overview
Description
2-(Butylamino)nicotinic acid is a chemical compound with the molecular formula C10H14N2O2 . It is also known by its CAS Registry Number: 74611-53-3 .
Molecular Structure Analysis
The molecular structure of 2-(Butylamino)nicotinic acid consists of a pyridine ring with a carboxylic acid group and a butylamino group attached . The InChI code for this compound is 1S/C10H14N2O2/c1-10(2,3)12-8-7(9(13)14)5-4-6-11-8/h4-6H,1-3H3, (H,11,12) (H,13,14) .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Approaches: 2-(Butylamino)nicotinic acid and similar compounds can be synthesized through hydrothermal reactions. This process, involving the amination of 2-chloronicotinic acid with aromatic amine derivatives, is efficient and environmentally friendly, yielding up to 98% of the product (Li et al., 2012).
- Crystal Structure and Polymorphism: The compound exhibits various polymorphic structures. Differences in molecular conformation and conformational energy significantly influence the crystal packing and properties of these polymorphs (Long & Li, 2010).
Biochemical and Pharmaceutical Aspects
- Role in Lipid Metabolism: Derivatives of nicotinic acid, including 2-(Butylamino)nicotinic acid, are involved in lipid metabolism. They affect lipolysis in adipose tissue, modulate cholesterol levels, and have potential in treating dyslipidemia (Tunaru et al., 2003).
- Therapeutic Potentials: The compound's receptor, GPR109A, is implicated in atherosclerosis and inflammation, suggesting its role in treating cardiovascular diseases and potentially other inflammatory conditions (Lukasova et al., 2011).
Industrial Applications
- Production and Separation Methods: Innovative methods for the separation and recovery of nicotinic acid are being explored, including reactive extraction with organophosphorus solvating extractants. This approach can significantly enhance the recovery process, vital for industrial applications (Kumar et al., 2008).
Environmental and Green Chemistry
- Eco-Friendly Production: The ecological production of nicotinic acid and its derivatives is gaining attention, with research focusing on green chemistry approaches that minimize environmental impact (Lisicki et al., 2022).
properties
IUPAC Name |
2-(butylamino)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-6-11-9-8(10(13)14)5-4-7-12-9/h4-5,7H,2-3,6H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSDYBCHSQWCCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460851 | |
Record name | 2-(BUTYLAMINO)NICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butylamino)nicotinic acid | |
CAS RN |
74611-53-3 | |
Record name | 2-(BUTYLAMINO)NICOTINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.